molecular formula C4H6Cl2O B095312 1,4-Dichlorobutan-2-one CAS No. 16714-78-6

1,4-Dichlorobutan-2-one

Cat. No. B095312
CAS RN: 16714-78-6
M. Wt: 140.99 g/mol
InChI Key: UDNZDMGFDFBONM-UHFFFAOYSA-N
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Description

1,4-Dichlorobutan-2-one is a chemical compound used in various industrial applications, including as a raw material for drugs, pesticides, fragrances, and chemical fibers. It is also utilized as a solvent in different chemical processes. The compound is known for its potential toxicity and has been the subject of several studies to assess its health risks .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 1,4-Dichlorobutan-2-one, they do offer insights into related compounds and their synthesis methods. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound with a somewhat similar structure, was synthesized through a Knoevenagel condensation reaction, which could suggest potential synthetic pathways for 1,4-Dichlorobutan-2-one .

Molecular Structure Analysis

The molecular structure of 1,4-Dichlorobutan-2-one is not directly analyzed in the provided papers. However, studies on similar compounds, such as 1,1-dichlorobutane and 1,2-dichlorobutane, have shown that these compounds can exist in multiple conformations, which may also be true for 1,4-Dichlorobutan-2-one . The structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane provides insights into the cyclobutane ring's conformation, which could be relevant when considering the reactivity of the dichlorobutane family .

Chemical Reactions Analysis

The papers do not provide specific reactions for 1,4-Dichlorobutan-2-one. However, they do mention the reactivity of related compounds. For example, the radical-type reactivity of 1,3-bora-2,4-diphosphoniocyclobutane-1,3-diyl indicates that cyclobutane derivatives can undergo spontaneous reactions with certain reagents . Additionally, the behavior of 1,4-dichlorobutane in direct synthesis leading to 1,1-dichlorosilacyclopentane suggests that 1,4-Dichlorobutan-2-one may also participate in similar synthetic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dichlorobutan-2-one are not detailed in the provided papers. However, the toxicity profile of 1,4-Dichlorobutane provides some context for the potential properties of 1,4-Dichlorobutan-2-one. The compound showed negative results in the Ames test, positive in the in vitro chromosomal aberrations test with metabolic activation, and negative in the in vivo mouse bone-marrow micronucleus test. Significant effects on the liver, pancreas, and kidney were observed in a 28-day repeated-dose toxicity study in rats . These findings highlight the importance of handling 1,4-Dichlorobutan-2-one with care due to its potential toxic effects.

Scientific Research Applications

  • Toxicity Assessment : 1,4-Dichlorobutan-2-one is used as a raw material in the production of drugs, pesticides, fragrances, and chemical fibers, and as a solvent. A study conducted toxicity tests to assess its hazard classification, revealing effects on the liver, pancreas, and kidneys at certain dosages in rats (Igarashi et al., 2020).

  • Electrochemical Behavior : Another study explored the electrochemical reduction of compounds like 1,4-Dichlorobutan-2-one, leading to a variety of products such as cyclobutane, n-butane, and various chlorinated alkanes (Pritts & Peters, 1995).

  • Ion-Transfer Voltammetry : The compound's usefulness as an organic solvent for ion-transfer voltammetry at organic|water interfaces was examined, providing insights into the voltammetric behavior of various ions (Katano et al., 2004).

  • Radiolysis Study : Research into the stable products of radiolysis of 1,4-Dichlorobutan-2-one irradiated in an oxygen-free atmosphere, identified compounds formed during the process (Szymański et al., 1986).

  • Chemical Synthesis : The behavior of 1,4-Dichlorobutan-2-one in direct synthesis was investigated, identifying main reaction products and exploring reactions with various chemicals (Petrov et al., 1958).

  • Thermochemical Properties : Studies have been conducted on the enthalpies of combustion and vaporization of 1,4-Dichlorobutan-2-one, offering insights into the electrostatic interactions in these molecules (Xu-wu et al., 1990).

  • Halogen Migration in Reactions : The compound's behavior in reactions involving halogen migration with aluminum chloride was explored, contributing to understanding of dichloroalkane chemistry (Billups et al., 1970).

  • Vibrational Spectrum Analysis : The vibrational spectrum of 1,4-Dichlorobutan-2-one was analyzed in different states, aiding in the understanding of molecular conformations and spectroscopic properties (LaPlante & Stidham, 2008).

  • Binary Mixture Studies : Its refractive index and related properties in binary mixtures with cyclic ketones were studied, providing insights into molecular interactions (Drăgoescu, 2015).

  • Viscosity Measurements : Viscosities of 1,4-Dichlorobutan-2-one with isomeric butanols were measured, giving information on deviations from ideal behavior and interaction dynamics in binary systems (Lafuente et al., 1996).

properties

IUPAC Name

1,4-dichlorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c5-2-1-4(7)3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNZDMGFDFBONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168234
Record name 1,4-Dichlorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichlorobutan-2-one

CAS RN

16714-78-6
Record name 1,4-Dichloro-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16714-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichlorobutan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dichlorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichlorobutan-2-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.047
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y NAITO, T GOTO, F AKAHOSHI, S ONO… - Chemical and …, 1991 - jstage.jst.go.jp
A series of 2-[4-(thiazol-2-yl) phenyl] propionic acids substituted at various positions were propared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl) malonates with α-…
Number of citations: 10 www.jstage.jst.go.jp
BI Roman, ND Kimpe, CV Stevens - Chemical reviews, 2010 - ACS Publications
Successful organic synthesis most often departs from a good and high yielding preparation of multifunctionalized starting materials. Although many of these compounds look structurally …
Number of citations: 44 pubs.acs.org
N SUGIYAMA, S ABE, K YoxovAMA, T FUJITA - 1991 - jlc.jst.go.jp
A series of 2-[4-(thiazol-2-yl) phenyl] propionic acids substituted at various positions were prepared by the reaction of diethyl 2-methyl-2-(4-thi0carbamoylphenyl) malonates with az-…
Number of citations: 0 jlc.jst.go.jp
AJ Bellamy - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter discusses the preparation methods and properties of the cyclohexane group. The electrochemical reduction of benzene and some benzene derivatives …
Number of citations: 2 www.sciencedirect.com
X Adamantylideneadamantane - synthesis - pubs.rsc.org
Allyl phenyl ether, polymerisation a polymerisation involving intramolecular rearrangement, 825 Allyl system, unsymmetrical, relaxation of orbital symmetry control Retention of …
Number of citations: 0 pubs.rsc.org
PG Sammes - Annual Reports Section" B"(Organic Chemistry), 1971 - pubs.rsc.org
Metal Reductants.-The reduction of ketones with active metals in liquid ammonia is subject to stereochemical control, 6 but the mechanism for such reductions has not hitherto been …
Number of citations: 0 pubs.rsc.org
JA Rudderham - 1997 - repository.lboro.ac.uk
The work described in this thesis is an investigation into the reactivity and possible synthetic applications of oxiranylcarbinyl radicals. These radicals rapidly rearrange via β-cleavage, …
Number of citations: 3 repository.lboro.ac.uk
W Parker, DR Boyd, BJ Walker - Aliphatic, Alicyclic …, 1973 - The Royal Society of Chemistry
Number of citations: 2

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